(2-Bromoethyl)cyclopentane
Overview
Description
“(2-Bromoethyl)cyclopentane” is a chemical compound with the molecular formula C7H13Br . Its average mass is 177.082 Da and its monoisotopic mass is 176.020050 Da .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The reaction conditions vary, but some methods involve the use of ethanol or sodium carbonate at 150℃ . Other methods involve the use of sulfuric acid and hydrogen bromide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring with a two-carbon chain attached, one of which is bonded to a bromine atom .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 177.08 .
Scientific Research Applications
Synthesis of Organic Compounds
Cyclopentane-1,2-dione, derived from compounds like 2-bromocyclopentanone, which is closely related to (2-Bromoethyl)cyclopentane, is used as a synthetic intermediate in creating a variety of organic compounds. These include propellanes, iso-coumarones, and pyrazines. It's also seen as a potential precursor to sesquiterpene, modhephene (Wrobel & Cook, 1980).
Catalysis in Chemical Reactions
Palladium-tetraphosphine catalysis, involving cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane, has been shown to be effective in the cross-coupling of aryl bromides with arylboronic acids. This process can achieve very high substrate–catalyst ratios in good yields (Feuerstein et al., 2001).
Synthesis of Spirocyclopropanes
Efficient synthesis of cycloalkane-1,3-dione-2-spirocyclopropanes from 1,3-cycloalkanediones using sulfonium salts, including (1-aryl-2-bromoethyl)-dimethylsulfonium bromides, has been achieved. This method also allows for a one-pot synthesis of tetrahydroindol-4(5H)-one from 1,3-cyclohexanedione (Nambu et al., 2015).
Cyclisation Processes
2-Bromo-1,6-dienes and -1,7-dienes can be catalytically cyclised to form a mixture of cyclopentane and cyclohex-3-ene derivatives. This process is influenced by the choice of catalysts, like Wilkinson's catalyst or palladium catalysts (Grigg et al., 1988).
Electrochemical Reduction Studies
The electrochemical reduction of various halopentanes, including bromopentanes, at carbon electrodes in specific media results in a variety of products like cyclopentane and n-pentane. This showcases the potential of this compound in electrochemical studies (Pritts & Peters, 1994).
Safety and Hazards
Properties
IUPAC Name |
2-bromoethylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c8-6-5-7-3-1-2-4-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZRFKCNMIPTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507686 | |
Record name | (2-Bromoethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18928-94-4 | |
Record name | (2-Bromoethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromoethyl)cyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.